molecular formula C19H17N3O B3063853 N-(2,6-diphenylpyrimidin-4-yl)propionamide CAS No. 820961-41-9

N-(2,6-diphenylpyrimidin-4-yl)propionamide

Cat. No.: B3063853
CAS No.: 820961-41-9
M. Wt: 303.4 g/mol
InChI Key: GFLZXPLJINFGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diphenylpyrimidin-4-yl)propionamide is a chemical compound offered for research and development purposes. It belongs to a class of substituted pyrimidine derivatives that are of significant interest in medicinal chemistry. Scientific literature indicates that structurally related 2,6-diphenylpyrimidin-4-yl compounds have been investigated as ligands for adenosine receptors . Adenosine receptors are important therapeutic targets in the central nervous system, and research into their ligands is relevant for the potential development of new treatments for neurological conditions. It is important to note that a substantial portion of current antiepileptic drugs face limitations due to side effects and treatment-resistant cases in about 30% of patients, driving the need for new therapeutic agents . This compound, with its specific amide substitution on the pyrimidine core, provides researchers with a valuable building block for constructing more complex molecules or for conducting structure-activity relationship (SAR) studies. Its properties can be utilized in various biochemical and pharmacological assays to explore receptor binding, selectivity, and functional activity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820961-41-9

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C19H17N3O/c1-2-18(23)21-17-13-16(14-9-5-3-6-10-14)20-19(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23)

InChI Key

GFLZXPLJINFGKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Overview of Pyrimidine Heterocycles As Privileged Scaffolds in Drug Discovery

The pyrimidine (B1678525) nucleus, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. ijpsjournal.comresearchgate.net Its status as a "privileged scaffold" stems from several key attributes. Firstly, pyrimidine is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are integral to DNA and RNA. nih.govnih.gov This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological macromolecules such as enzymes and receptors. ijpsjournal.com

Secondly, the pyrimidine scaffold is associated with an exceptionally broad spectrum of biological activities. researchgate.net Compounds incorporating this moiety have been developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. ijpsjournal.commdpi.com The landscape of FDA-approved drugs is populated with numerous examples that feature the pyrimidine core, underscoring its therapeutic versatility. ijpsjournal.com

Finally, the pyrimidine ring is synthetically tractable and offers multiple sites for chemical modification. The carbon and nitrogen atoms of the ring, particularly at the 2, 4, 5, and 6 positions, can be functionalized to create vast libraries of analogues. This structural flexibility enables medicinal chemists to systematically tune a compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile, facilitating the optimization of lead compounds into viable drug candidates. mdpi.com

Historical Perspective of 2,4,6 Trisubstituted Pyrimidine Research

The history of pyrimidine (B1678525) chemistry began in the early 19th century. In 1818, the first pyrimidine derivative to be isolated was alloxan, which was produced by the oxidation of uric acid. researchgate.net However, the exploration of polysubstituted pyrimidines, particularly the 2,4,6-trisubstituted scaffold to which N-(2,6-diphenylpyrimidin-4-yl)propionamide belongs, is a more recent endeavor driven by the search for new therapeutic agents.

Over the past few decades, research into 2,4,6-trisubstituted pyrimidines has unveiled a wide array of pharmacological activities. Early 21st-century studies, for example, focused heavily on infectious diseases. Researchers synthesized and evaluated series of these compounds as potential agents against complex pathogens:

Antifilarial Activity: In 2005, a study described the synthesis of 2,4,6-trisubstituted pyrimidine derivatives as a new class of antifilarial topoisomerase II inhibitors, demonstrating their potential to combat parasitic infections.

Antileishmanial Activity: A year later, in 2006, another research effort focused on synthesizing 2,4,6-trisubstituted pyrimidines as agents against Leishmania, with several compounds showing significant inhibition of the parasite.

These and other studies established the 2,4,6-trisubstituted pyrimidine framework as a robust scaffold for generating bioactive molecules, paving the way for investigations into other therapeutic areas, including cancer and viral diseases. The ability to place distinct substituents at three different positions on the core ring provided a powerful tool for modulating biological activity and exploring structure-activity relationships (SAR).

Current Academic Research Trajectories for N 2,6 Diphenylpyrimidin 4 Yl Propionamide and Analogues

While published research focusing specifically on N-(2,6-diphenylpyrimidin-4-yl)propionamide is limited, the current academic trajectories for its close analogues are vibrant and primarily directed toward oncology and the modulation of inflammatory pathways. The 2,6-diphenylpyrimidine core, often with a functional group at the C4-position, is a key feature in the design of next-generation kinase inhibitors and other targeted therapies.

A significant research thrust is the development of these compounds as anticancer agents . A recent study, with findings published in 2025, detailed the synthesis of derivatives of 2-(4,6-diphenylpyrimidin-2-yl)propan-2-amine. researchgate.net Through molecular docking simulations, these analogues were identified as having a high binding affinity for phosphoinositide 3-kinase gamma (PI3Kγ) and also showed potential dual inhibitory activity against tubulin. researchgate.net This dual-targeting capability is a promising strategy for developing more effective microtubule-targeting agents for cancer therapy. researchgate.net The broader class of pyrimidine (B1678525) derivatives is also being heavily investigated as inhibitors for various kinases that are dysregulated in cancer, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Bromodomain-containing protein 4 (BRD4). mdpi.commdpi.comnih.gov

Another major trajectory is the exploration of pyrimidine analogues as modulators of the immune response . For instance, 2,6-disubstituted aminopyrimidin-4-one derivatives have been identified as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov As IRAK4 is a critical mediator in Toll-like receptor (TLR) signaling pathways central to the innate immune response, its inhibition represents a promising therapeutic strategy for inflammatory diseases. nih.gov

Furthermore, research continues into other biological activities. Analogues such as 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines have been synthesized and evaluated for anthelmintic activity, while other N-pyrimidinamine derivatives have been assessed for antimicrobial and antioxidant properties. nih.govresearchgate.net The 2-phenylpyrimidine (B3000279) scaffold is also being optimized for use as a novel antifungal agent targeting the CYP51 enzyme. nih.gov These diverse applications highlight the ongoing efforts to leverage the synthetic versatility of the substituted pyrimidine scaffold to address a wide range of unmet medical needs.

Table 1: Summary of Investigated Biological Activities for Substituted Pyrimidine Analogues

Structural Class Biological Target / Activity Therapeutic Area
2-(4,6-Diphenylpyrimidin-2-yl)propan-2-amines PI3Kγ / Tubulin Inhibition Oncology
2,6-Disubstituted aminopyrimidin-4-ones IRAK4 Inhibition Inflammatory Diseases
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines CDK4/6 Inhibition Oncology
5-Arylethylidene-amino-2-thiopyrimidine-4-ones BRD4 / PLK1 Inhibition Oncology
2-Phenylpyrimidine Derivatives CYP51 Inhibition Fungal Infections
2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines Anthelmintic Activity Infectious Disease
2,4,6-Trisubstituted Pyrimidines Topoisomerase II Inhibition Filarial Infections

Synthetic Methodologies and Chemical Transformations for this compound

The synthesis of this compound, a molecule featuring a highly substituted pyrimidine core, involves a multi-step process. The key strategic considerations include the construction of the central 2,6-diphenylpyrimidine scaffold followed by the introduction and elaboration of the propionamide (B166681) functional group at the C-4 position. Various synthetic routes have been developed for analogous structures, which can be adapted for the specific synthesis of this target compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 2,6 Diphenylpyrimidin 4 Yl Propionamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For pyrimidine (B1678525) derivatives, QSAR models serve as predictive tools to guide the synthesis of new molecules with desired pharmacological profiles, thereby optimizing the drug development process. nih.govtandfonline.com

The foundation of a robust QSAR model lies in the meticulous selection and computation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. protoqsar.com For pyrimidine scaffolds, a diverse array of descriptors is employed to capture the structural nuances that influence biological interactions. These descriptors can be broadly categorized into several classes:

Physicochemical Descriptors: These include properties such as molecular weight, logP (lipophilicity), and molar refractivity, which are crucial for understanding a molecule's pharmacokinetic profile. scirp.org

Topological Descriptors: These descriptors encode information about the connectivity of atoms within a molecule, providing insights into its size, shape, and branching.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a detailed understanding of a molecule's electronic properties. protoqsar.comscirp.org

The calculation of these descriptors is typically performed using specialized software like DRAGON, PaDEL, or MOE, which can generate a vast number of descriptors for each molecule in a dataset. nih.govtandfonline.comresearchpublish.com

Table 1: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives

Descriptor Class Examples Description
Physicochemical logP A measure of a compound's lipophilicity.
Molecular Weight The mass of one mole of a substance.
Molar Refractivity A measure of the total polarizability of a mole of a substance.
Topological Wiener Index A distance-based descriptor that reflects molecular branching.
Kier & Hall Connectivity Indices Describe the degree of branching and connectivity in a molecule.
Quantum-Chemical EHOMO Energy of the Highest Occupied Molecular Orbital.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.

Once the molecular descriptors have been calculated, the next step is to develop a predictive regression model that links these descriptors to the biological activity of the compounds. Common methods for building these models include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov

Multiple Linear Regression (MLR) is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov MLR models are relatively simple to interpret and can provide valuable insights into the relationship between molecular descriptors and biological activity. scirp.org

Artificial Neural Networks (ANN) are more complex, non-linear models that are capable of capturing intricate relationships between descriptors and activity that may be missed by linear methods. nih.govmui.ac.ir ANNs often provide higher predictive accuracy compared to MLR models. scirp.orgmui.ac.ir

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. tandfonline.com Validation is typically performed using both internal and external methods:

Internal Validation: Techniques like leave-one-out cross-validation (LOOCV) are used to assess the robustness and stability of the model. tandfonline.com The cross-validated correlation coefficient (Q²) is a key metric in internal validation. nih.govmui.ac.ir

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. tandfonline.com The predictive R² (R²pred) is a common metric for external validation. mdpi.com

Y-randomization: This test ensures that the model is not the result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model. tandfonline.com

A statistically robust QSAR model will have high values for the coefficient of determination (R²), Q², and R²pred, and a low root-mean-square error (RMSE). nih.govtandfonline.com

Table 2: Typical Validation Parameters for QSAR Models of Pyrimidine Derivatives

Statistical Parameter Description Acceptable Value
R² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through internal cross-validation. > 0.5
R²pred (Predictive R² for external test set) Measures the predictive power of the model for an external set of compounds. > 0.5

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For N-(2,6-diphenylpyrimidin-4-yl)propionamide derivatives, pharmacophore models can elucidate the key interactions with their biological target.

A pharmacophore model typically consists of features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Positive and negative ionizable groups

These models can be generated from a set of active molecules, providing a 3D query that can be used to screen large compound libraries for new potential hits or to guide the design of novel derivatives with improved activity. benthamdirect.comnih.gov For instance, a pharmacophore model for a series of phenylaminopyrimidine-based derivatives identified one hydrophobic group, two hydrogen bond donors, and four aromatic rings as crucial for their activity. nih.gov

Conformational Analysis and Stereoelectronic Influences on Biological Activity

The three-dimensional conformation of a molecule plays a critical role in its biological activity, as it dictates how the molecule fits into the binding site of its target protein. acs.org Conformational analysis of this compound derivatives is therefore essential for understanding their SAR.

The specific 3D shape of the molecule, influenced by steric and electronic interactions between its different parts, will determine its ability to make optimal contacts with the amino acid residues in the target's binding pocket. nih.gov For example, the spatial arrangement of the phenyl rings can influence hydrophobic and π-π stacking interactions, while the conformation of the propionamide (B166681) side chain will affect its ability to form hydrogen bonds. nih.gov

Experimental Validation of Structure-Activity Hypotheses

The hypotheses generated from computational studies like QSAR and pharmacophore modeling must be validated through experimental synthesis and biological testing. nih.gov This iterative process is central to the drug discovery cycle.

Based on the insights gained from the computational models, new derivatives of this compound would be designed with specific structural modifications aimed at enhancing biological activity. These modifications could include:

Introducing various substituents on the phenyl rings to probe the effects of electronic and steric properties.

Altering the length and composition of the amide side chain to optimize interactions with the target.

Modifying the pyrimidine core itself to explore different substitution patterns.

These newly synthesized compounds would then be subjected to in vitro biological assays to determine their activity. nih.govnih.gov The experimental results would then be used to refine the SAR and QSAR models, leading to a more accurate understanding of the structural requirements for activity and guiding the design of the next generation of compounds. mdpi.com

Computational Chemistry and Molecular Modeling Studies of N 2,6 Diphenylpyrimidin 4 Yl Propionamide

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein or other macromolecular target.

Prediction of Binding Modes and Ligand-Protein Interactions

Without specific studies on N-(2,6-diphenylpyrimidin-4-yl)propionamide, one can only hypothesize the general process. A typical molecular docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The simulation would predict various possible binding poses, ranked by a scoring function that estimates the binding affinity. The most favorable poses would reveal key interactions, such as which amino acid residues in the protein are in close contact with the ligand.

Analysis of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

Further analysis of the docked poses would identify the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, one would expect the diphenylpyrimidine core to participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The propionamide (B166681) group, with its carbonyl oxygen and amide nitrogen, could act as a hydrogen bond acceptor and donor, respectively, forming crucial hydrogen bonds with polar residues in the binding pocket. A hypothetical data table of such interactions is presented below.

Interaction TypePotential Interacting Residues
Hydrogen BondingAsp, Glu, Asn, Gln, Ser, Thr
HydrophobicAla, Val, Leu, Ile, Met, Phe
π-StackingPhe, Tyr, Trp, His

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time, offering insights that static docking models cannot.

Analysis of Solvent Effects and Entropic Contributions to Binding

MD simulations are typically performed in an explicit solvent environment, allowing for the analysis of the role of water molecules in mediating ligand-protein interactions. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, which includes contributions from both enthalpic and entropic factors, providing a more accurate estimation of binding affinity.

Emerging Research Avenues and Future Prospects for N 2,6 Diphenylpyrimidin 4 Yl Propionamide

Expanding the Biological Target Landscape for Polypharmacological Interventions

The traditional "one drug, one target" paradigm is gradually being complemented by a polypharmacological approach, where molecules are designed to interact with multiple targets to achieve a greater therapeutic effect, particularly in complex diseases like cancer. nih.govresearchgate.net The diarylpyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, especially protein kinases.

Future research on N-(2,6-diphenylpyrimidin-4-yl)propionamide will likely focus on screening it against a wide array of kinases and other relevant biological targets to uncover potential polypharmacological effects. The rationale is that many diseases involve crosstalk between multiple signaling pathways, and simultaneously modulating key nodes in these networks can lead to more durable responses and overcome resistance mechanisms. nih.govmdpi.com For instance, related pyrimidine (B1678525) derivatives have shown inhibitory activity against diverse targets such as Cyclin-Dependent Kinases (CDK4/6), Polo-like Kinase 4 (PLK4), and dual EGFR/VEGFR-2, highlighting the versatility of this chemical core. nih.govfrontiersin.orgnih.govnih.gov Identifying a unique combination of targets for this compound could pave the way for its development as a novel multi-targeted agent.

Table 1: Examples of Biological Targets for Various Pyrimidine Scaffolds

Compound ClassBiological Target(s)Therapeutic Area
AminopyrimidinesPolo-like Kinase 4 (PLK4)Cancer
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesCDK4/6Cancer
4,6-diaryl pyrimidinesEGFR/VEGFR-2Cancer
Aminopyrimidine-2,4-dionesBRD4/PLK1Cancer
5-(2-Amino-6-(bromophenyl)pyrimidin-4-yl)benzene-1,3-diolsCDK8Cancer, Antimicrobial

This table illustrates the target diversity of the broader pyrimidine class, suggesting a rich landscape for exploring the polypharmacology of this compound.

Development of Innovative Synthetic Methodologies for Enhanced Chemical Space Exploration

The exploration of a compound's full therapeutic potential is intrinsically linked to the ability to synthesize a diverse library of its analogues. The synthesis of 4,6-diaryl pyrimidines typically involves well-established methods such as the condensation of chalcones with a nitrogen source like thiourea, followed by further modifications. frontiersin.orgnih.gov Suzuki cross-coupling is another powerful technique used to create 2,6-disubstituted scaffolds. mdpi.com

Future synthetic efforts for this compound are expected to move towards more innovative and efficient methodologies. These could include:

Diversity-Oriented Synthesis (DOS): To rapidly generate structurally complex and diverse molecules from a common starting material, allowing for a broader exploration of the chemical space around the core scaffold.

Flow Chemistry: For improved reaction control, scalability, and safety, enabling the rapid production of analogue libraries for high-throughput screening.

Photoredox Catalysis: To access novel chemical transformations and functionalizations of the pyrimidine core that are difficult to achieve with traditional thermal methods.

These advanced synthetic strategies will be crucial for creating a comprehensive library of derivatives, which is essential for detailed structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration of this compound Research with Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer a holistic approach to understanding drug action by analyzing the complex network of interactions within a biological system. dntb.gov.uanih.gov Instead of focusing on a single target, this paradigm investigates how a drug perturbs the entire cellular network, providing insights into its mechanisms, efficacy, and potential side effects. nih.govmdpi.com

For a compound like this compound, a network pharmacology approach would involve several key steps:

Target Prediction: Using computational tools to predict the potential binding targets of the compound based on its chemical structure.

Network Construction: Building a protein-protein interaction (PPI) network of these predicted targets to understand their functional relationships. nih.gov

Pathway Analysis: Performing Gene Ontology (GO) and KEGG pathway enrichment analyses to identify the biological processes and signaling pathways that are most likely to be modulated by the compound. nih.gov

This in-silico approach can efficiently generate hypotheses about the compound's polypharmacological profile and guide experimental validation. researchgate.net By integrating computational predictions with experimental data, researchers can build a comprehensive understanding of how this compound functions at a systems level, potentially uncovering novel therapeutic applications and biomarkers for patient stratification. dntb.gov.ua

Rational Design of Chemically Modified Analogues with Tuned Pharmacological Profiles

Rational design, often aided by computational chemistry, is a cornerstone of modern drug discovery. rsc.org It involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the target's structure and the compound's structure-activity relationships (SAR).

Future research on this compound will heavily rely on rational design to create analogues with improved properties. Key strategies will include:

Structure-Based Design: If a primary biological target is identified and its 3D structure is known, molecular docking studies can be used to predict how modifications to the this compound structure will affect its binding affinity and selectivity. nih.govresearchgate.net This allows for the targeted design of more potent and specific inhibitors.

Scaffold Hopping: Replacing the central pyrimidine core with other heterocyclic systems while maintaining the key pharmacophoric features (the two phenyl rings and the propionamide (B166681) group). nih.gov This can lead to compounds with novel intellectual property and potentially improved drug-like properties.

Pharmacokinetic Tuning: Systematically modifying the structure to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, substitutions on the phenyl rings or alterations to the propionamide side chain could be made to enhance metabolic stability, improve solubility, or modulate plasma protein binding.

The goal of this rational, iterative design process is to produce analogues with precisely tuned pharmacological profiles, optimizing potency against desired targets while minimizing off-target effects.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2,6-diphenylpyrimidin-4-yl)propionamide, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2,6-diphenylpyrimidin-4-amine with propionyl chloride in the presence of a coupling agent such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) under inert conditions. Optimization includes monitoring reaction progress via HPLC or TLC, adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine), and using anhydrous solvents like DMF or THF to minimize side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization involves:

  • HPLC-MS : To confirm molecular weight (theoretical: 331.411 g/mol) and purity (>95%).
  • NMR spectroscopy : ¹H/¹³C NMR to verify phenyl (δ 7.2–7.8 ppm) and propionamide (δ 2.1–2.4 ppm) proton environments.
  • Elemental analysis : Validate %C (76.11%), %H (6.39%), %N (12.68%) against theoretical values .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

Conduct cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., hepatocarcinoma, leukemia) at concentrations ranging from 1–100 μM. Compare IC₅₀ values with controls like cisplatin. Parallel testing for diuretic or anti-inflammatory activity via in vitro enzyme inhibition (e.g., COX-2) can reveal multifunctional potential .

Q. How does the compound’s solubility profile influence experimental design?

this compound has low aqueous solubility (LogP = 5.44), necessitating solubilization in DMSO or ethanol for biological assays. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins may improve bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s anticancer efficacy?

  • Modify substituents : Replace the propionamide group with methylbutanamide (as in LUF-5767) to assess steric effects on target binding .
  • Pyrimidine core variations : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to evaluate changes in cytotoxicity against leukemia cells .
  • In silico docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) and validate via kinase inhibition assays .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from metabolic instability or poor pharmacokinetics. Solutions include:

  • Prodrug design : Mask the amide group with a hydrolyzable moiety (e.g., acetyl) to enhance plasma stability.
  • Microsomal assays : Test hepatic metabolism using rat liver microsomes to identify vulnerable sites .

Q. Which analytical techniques are critical for detecting degradation products during stability studies?

  • LC-QTOF-MS : Identify degradation impurities (e.g., hydrolyzed propionic acid derivatives) under accelerated conditions (40°C/75% RH).
  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) environments to map degradation pathways .

Q. How can the compound’s interaction with serum proteins be quantified to predict pharmacokinetics?

Use equilibrium dialysis or surface plasmon resonance (SPR) to measure binding affinity to human serum albumin (HSA). A high binding percentage (>90%) suggests prolonged circulation but limited tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.